dibutyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate
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Overview
Description
Dibutyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate is a complex organic compound with a molecular formula of C29H30O10. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate typically involves the reaction of 4-oxo-2-phenyl-4H-chromene-5,7-diol with dibutyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Dibutyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of dibutyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-2-phenyl-4H-chromene-7,8-diyl dibenzoate
- Diethyl 5,5’-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate)
- 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate
Uniqueness
Dibutyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate is unique due to its specific ester groups, which can influence its solubility, reactivity, and biological activity. The presence of the dibutyl groups can also affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.
Biological Activity
Dibutyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate is a chromene derivative that has garnered attention for its potential biological activities. This compound features a chromene backbone, characterized by a fused benzopyran structure, which includes two ester functionalities derived from acetic acid and dibutyl groups that enhance solubility and possibly influence biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
This compound can be represented as follows:
This molecular formula indicates a molecular weight of approximately 398.44 g/mol. The presence of the dibutyl groups increases its lipophilicity, which may enhance its absorption and distribution in biological systems.
Comparison with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Dimethyl 2,2'–[(4–oxo–2–phenyl–4H–chromene–5,7–diyl)dioxy]diacetate | Dimethyl Structure | Lacks butyl groups; may have different solubility and bioactivity profiles. |
Ethyl 2,2'–[(4–oxo–2–phenyl–4H–chromene–5,7–diyl)dioxy]diacetate | Ethyl Structure | Shorter alkyl chain compared to dibutyl; potentially lower lipophilicity. |
Propylene glycol derivative of chromene | Propylene Structure | Contains a propylene glycol moiety; different pharmacokinetics. |
The structural modifications in dibutyl derivatives suggest enhanced biological activity due to improved solubility and membrane permeability compared to other derivatives.
Antioxidant Properties
Chromene derivatives are known for their antioxidant capabilities. Studies indicate that this compound exhibits significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases.
Anticancer Activity
Research has shown that compounds with similar chromene structures possess anticancer properties. For instance:
-
Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induces apoptosis in a concentration-dependent manner. Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with this compound.
- Example Data :
- Concentration : 40 μg/ml
- Apoptotic Induction : Significant increase in early and late apoptotic cells compared to control groups.
- Example Data :
The mechanism underlying the biological activity of this compound likely involves the modulation of signaling pathways related to cell survival and proliferation. The compound may interact with key molecular targets involved in apoptosis and oxidative stress response.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals in a dose-dependent manner.
Study 2: Anticancer Efficacy
In another study involving human lung cancer cells (NCI-H1299), treatment with this compound resulted in significant growth inhibition after 72 hours of exposure. The IC50 value was determined to be around 30 μg/ml.
Properties
Molecular Formula |
C27H30O8 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
butyl 2-[5-(2-butoxy-2-oxoethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C27H30O8/c1-3-5-12-31-25(29)17-33-20-14-23(34-18-26(30)32-13-6-4-2)27-21(28)16-22(35-24(27)15-20)19-10-8-7-9-11-19/h7-11,14-16H,3-6,12-13,17-18H2,1-2H3 |
InChI Key |
USAPTQUCBABIFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C(=C1)OCC(=O)OCCCC)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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